![molecular formula C24H17F3N2O5 B4632200 N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4632200.png)

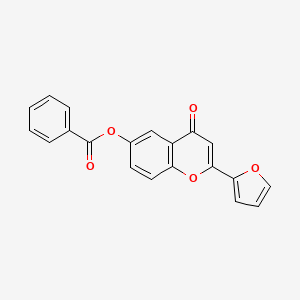

N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide

Overview

Description

Synthesis Analysis

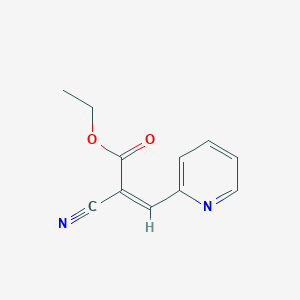

- The synthesis of similar furan derivatives involves condensation processes. For instance, 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters are synthesized through condensation of acryloyl chloride with various amines and alcohols (Saikachi & Suzuki, 1959).

Molecular Structure Analysis

- Studies on similar compounds, like benzophenone derivatives, demonstrate the importance of specific substituents in the molecular structure for activity, as seen in anti-malarial agents (Wiesner et al., 2003).

Chemical Reactions and Properties

- Chemical reactions of related furan compounds involve various modifications. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides undergo reactions that lead to colorimetric sensing of fluoride anions (Younes et al., 2020).

Physical Properties Analysis

- The physical properties of furan derivatives, like solubility and crystalline structure, are crucial for their functionality. For instance, certain 3-(5-nitro-2-furyl) acrylamides show higher solubility in water and strong antibacterial activity (Saikachi & Suzuki, 1958).

Chemical Properties Analysis

- The chemical properties of furan derivatives, like their reactivity and interaction with other molecules, are significant for their applications. For example, the synthesis and alkylation of certain furan derivatives yield compounds with varied chemical properties (Dyachenko et al., 2008).

Scientific Research Applications

Organic Synthesis and Biological Activity

Research has led to the synthesis of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides and N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides as nanomolar inhibitors of human histone deacetylases. These compounds have shown promising biological activity, including in vitro and in vivo hyperacetylation of histones H3 and H4, and induction of p21(waf), which underscores their potential in cancer therapy (Bressi et al., 2010).

Polymer Chemistry and Material Science

Polymerization studies involving monosubstituted acrylamide having an amino acid moiety in the side chain, such as N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), have been synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization. This research demonstrates the controlled character of polymerization and the production of polymers with narrow polydispersity, which are critical for developing materials with specific properties (Mori et al., 2005).

Supramolecular Chemistry

Studies on copolymerization parameters of N-(isopropyl)acrylamide and derivatives have led to the development of copolymers with significant influence by the concentration of specific monomers and pH values. This has paved the way for the complexation of polymer-attached phenolphthalein by β-cyclodextrins, demonstrating the potential for creating color-changing polymeric materials for supramolecular polymer chemistry applications (Fleischmann & Ritter, 2013).

properties

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N2O5/c25-24(26,27)17-2-1-3-18(10-17)31-13-20-6-5-19(34-20)9-16(11-28)23(30)29-12-15-4-7-21-22(8-15)33-14-32-21/h1-10H,12-14H2,(H,29,30)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSQMUHRLFIDIQ-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C(=C/C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)

![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B4632133.png)

![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4632172.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)

![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)

![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4632195.png)

![N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)